molecular formula C17H16N4O4S B6486232 2-({6,8-dimethyl-5,7-dioxo-2-phenyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)propanoic acid CAS No. 887205-01-8

2-({6,8-dimethyl-5,7-dioxo-2-phenyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)propanoic acid

Cat. No. B6486232
CAS RN: 887205-01-8
M. Wt: 372.4 g/mol
InChI Key: PRYNOWHLDDIFDH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present . The compound contains a pyrimidin-4-yl group attached to a propanoic acid moiety via a sulfanyl (S) linker . The pyrimidin-4-yl group is further substituted with dimethyl, dioxo, and phenyl groups . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.

Scientific Research Applications

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through covalent bonding, specifically through its sulfanyl group .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to exhibit antimicrobial activity , suggesting that this compound may interfere with bacterial growth and reproduction pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to enter the bloodstream and reach its target sites .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its potential antimicrobial activity , it may lead to the death of bacterial cells or inhibit their growth.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific experimental data, it’s difficult to predict how these factors would affect this compound .

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-9(16(23)24)26-14-11-13(20(2)17(25)21(3)15(11)22)18-12(19-14)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYNOWHLDDIFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid

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